molecular formula C7H17N2O2. Cl B602357 Carnitinamide chloride CAS No. 6490-20-6

Carnitinamide chloride

Cat. No. B602357
CAS RN: 6490-20-6
M. Wt: 161.23 35.45
InChI Key:
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Description

Carnitinamide chloride, also known as ®-carnitinamide chloride or L-carnitinamide chloride, is a chemical compound with the formula C₇H₁₇ClN₂O₂ . It has a mass of 196.097855±0 dalton . It is also known by other names such as 1-BUTANAMINIUM, 4-AMINO-2-HYDROXY-N,N,N-TRIMETHYL-4-OXO-, CHLORIDE, ®- and LEVOCARNITINE IMPURITY C .


Synthesis Analysis

The synthesis of carnitinamide chloride has been studied in the context of enantiomer systems of carnitinamide inorganic salts . The study characterized the enantiomer systems formed by the chloride, nitrate, and sulfate of carnitinamide, mainly by DSC and IR analyses .


Molecular Structure Analysis

The molecular structure of carnitinamide chloride is represented by the formula C₇H₁₇ClN₂O₂ . The average mass is 196.675 Da and the monoisotopic mass is 196.097855 Da .

Scientific Research Applications

  • Stereotechnology and Resolution of Carnitinamide Chloride : Pallavicini et al. (2008) detailed the efficient resolution of carnitinamide chloride, highlighting its role as a precursor to (R)-carnitine and emphasizing the convenience of its stereotechnology due to the low cost of racemic carnitinamide (Pallavicini et al., 2008).

  • Conversion to 5-aminomethyl-2-oxazolidinones : Bolchi et al. (2012) described the conversion of carnitinamide chloride into 5-aminomethyl-2-oxazolidinones, a process that involves chlorination at the amide nitrogen and subsequent reactions leading to various methylated forms of the oxazolidinones (Bolchi et al., 2012).

  • Enantiomer Systems of Carnitinamide Salts : Pallavicini et al. (2007) conducted a study characterizing enantiomer systems of carnitinamide salts, including carnitinamide chloride. This study provided insights into the different types of racemates produced by these salts, which is crucial for stereoselective synthesis (Pallavicini et al., 2007).

  • Anti-ischemic Actions in Myocardial Infarction Models : Tishkin et al. (1990) explored the anti-ischemic effects of carnitine chloride, closely related to carnitinamide chloride, in myocardial infarction models. Their findings suggest potential therapeutic applications in reducing ischemic damage in the heart (Tishkin et al., 1990).

  • Mitochondrial Function in Nitric Oxide Synthesis Deficit : Zvyagina et al. (2015) investigated the impact of carnitine chloride on mitochondrial function under conditions of reduced nitric oxide synthesis. This study highlights the role of carnitinamide chloride in regulating mitochondrial activity and carnitine homeostasis (Zvyagina et al., 2015).

  • Effect on Energy Processes in the Myocardium : Makarova (1985) demonstrated that carnitine chloride, related to carnitinamide chloride, positively influences energy processes in the myocardium, suggesting its potential utility in heart conditions related to energy metabolism (Makarova, 1985).

properties

IUPAC Name

(4-amino-2-hydroxy-4-oxobutyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-9(2,3)5-6(10)4-7(8)11;/h6,10H,4-5H2,1-3H3,(H-,8,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOVUKIZAZCBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)N)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-hydroxy-N,N,N-trimethyl-4-oxobutan-1-aminium chloride

CAS RN

5261-99-4
Record name 1-Butanaminium, 4-amino-2-hydroxy-N,N,N-trimethyl-4-oxo-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5261-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
10
Citations
M Pallavicini, C Bolchi, M Binda, R Ferrara… - Tetrahedron …, 2008 - Elsevier
… We have efficiently resolved carnitinamide chloride by preferential crystallization from methanol according to simple entrainment procedure. The previous transformation of the chloride …
Number of citations: 12 www.sciencedirect.com
C Bolchi, M Pallavicini, M Binda, L Fumagalli… - Tetrahedron …, 2012 - Elsevier
… In conclusion, we have found that carnitinamide chloride, when submitted to N-chlorination … The enantiomers of this latter compound, obtained from (S)- and (R)-carnitinamide chloride, …
Number of citations: 9 www.sciencedirect.com
M Pallavicini, C Bolchi, L Fumagalli, O Piccolo… - Tetrahedron …, 2007 - Elsevier
… Before developing a new advantageous resolution of carnitinamide chloride by entrainment, we characterized the enantiomer systems formed by the chloride, nitrate and sulfate of …
Number of citations: 9 www.sciencedirect.com
G Bruno, S Curti, A Longo, A Marzo… - Journal of Chromatography …, 1993 - Elsevier
This paper describes a new highly sensitive assay for N 2 -[5-(hypoxanthin-9-yl)pentyloxycarbonyl]-l-arginine, an immunomodulatory agent, required for clinical pharmacokinetic …
Number of citations: 1 www.sciencedirect.com
C Bolchi, E Valoti, M Binda, F Fasoli, R Ferrara… - Bioorganic & medicinal …, 2013 - Elsevier
… )-carnitinamide chloride23, 24 and (S)-carnitinamide chloride23, 24 respectively, or by alkylating dimethylamine with the tosyl ester of (R)- and (S)-5-hydroxymethyl-2-oxazolidinone25, …
Number of citations: 4 www.sciencedirect.com
V Foscari - fkkt.uni-lj.si
A possible simplified strategy to adopt when you want to transform a project from the idea to the industrial realization is presented. It is based either on the state of art [1, 2] or own direct …
Number of citations: 2 fkkt.uni-lj.si
UBR Khandavilli, DP Gavin, AR Maguire… - Crystal Growth & …, 2018 - ACS Publications
In the solid state, (±)-3-methyl-2-phenylbutyramide 1 spontaneously resolves into a conglomerate (Form I) that crystallizes in a racemic form (Form II) upon melting followed by vapor …
Number of citations: 5 pubs.acs.org
MP Elsner, G Ziomek, A Seidel-Morgenstern - Chemical Engineering …, 2011 - Elsevier
In the previous part of this series a parametric study was presented to assess theoretically the performance of a novel crystallizer configuration. Complementary, the present work …
Number of citations: 58 www.sciencedirect.com
E Cesarotti, G Abbiati, E Rossi, P Spalluto, I Rimoldi - Tetrahedron: Asymmetry, 2008
Number of citations: 0
HO CF - Tetrahedron: Asymmetry, 2012
Number of citations: 0

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